

1-isopropylpiperazine structure and chemical formula

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Compound of Interest

Compound Name: Isopropylpiperazine

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An In-depth Technical Guide to 1-Isopropylpiperazine

This guide provides a comprehensive overview of 1-**isopropylpiperazine**, a versatile chemical compound utilized primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, physicochemical properties, and provides standardized experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

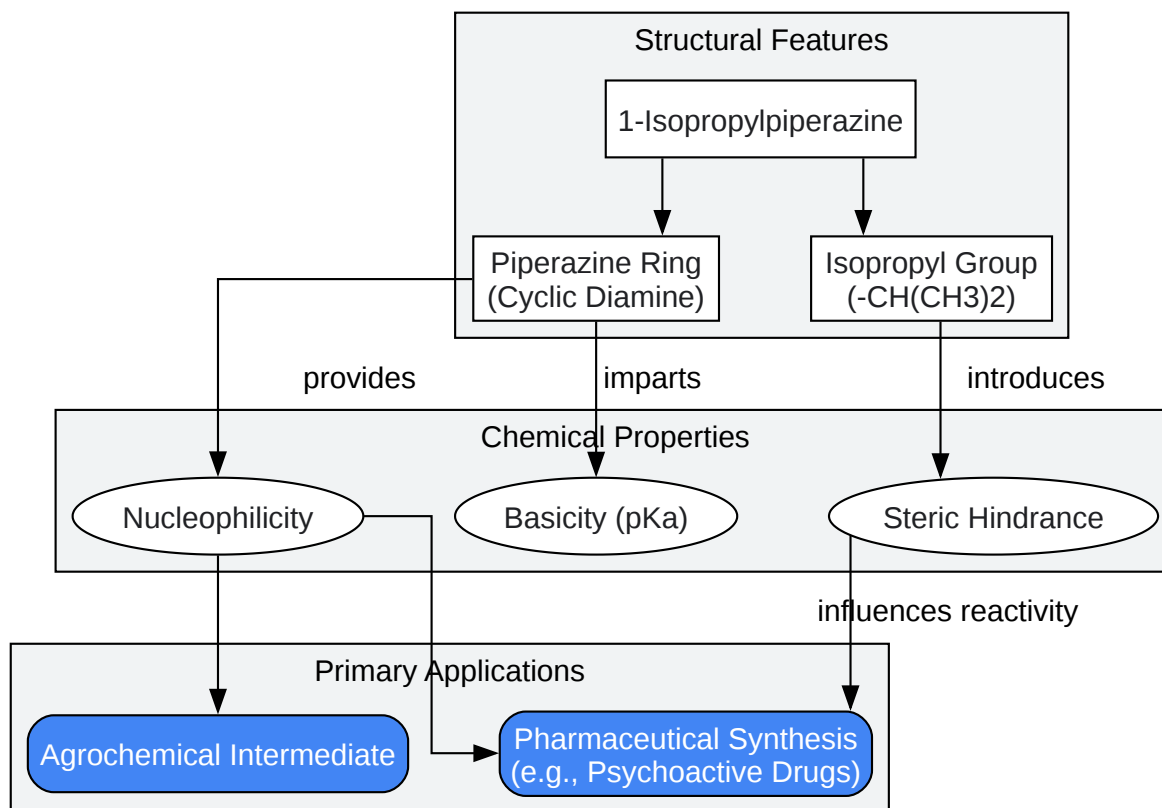
1-**Isopropylpiperazine**, also known as 1-(propan-2-yl)piperazine, is a cyclic diamine.[1][2] Its structure consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions, with an isopropyl group attached to one of the nitrogen atoms.[2] This substitution influences its steric and electronic properties, affecting its reactivity and utility as a chemical building block.[2]

Chemical Formula: $C_7H_{16}N_2$ [1][3][4]

SMILES: CC(C)N1CCNCC1

InChI Key: WHKWMTXTYKVFLK-UHFFFAOYSA-N[1]

Below is a diagram illustrating the logical relationship between the structural components of 1-**isopropylpiperazine** and its primary applications.



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Fig. 1: Structure-Application Relationship

Physicochemical Properties

1-Isopropylpiperazine is typically a colorless to light yellow liquid under standard conditions. [2] Its properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Weight	128.22 g/mol	[1][2][3][4]
Appearance	Colorless to light yellow/orange clear liquid	[2]
Density	0.896 - 0.9 g/mL	[2][5]
Boiling Point	171.8 - 181 °C	[2][5][6]
Flash Point	~54 - 56 °C	[5][7]
Refractive Index (n _{20/D})	~1.471	[2][6]
pKa	9.23 ± 0.10 (Predicted)	[7]

Table 2: Computed Molecular Descriptors

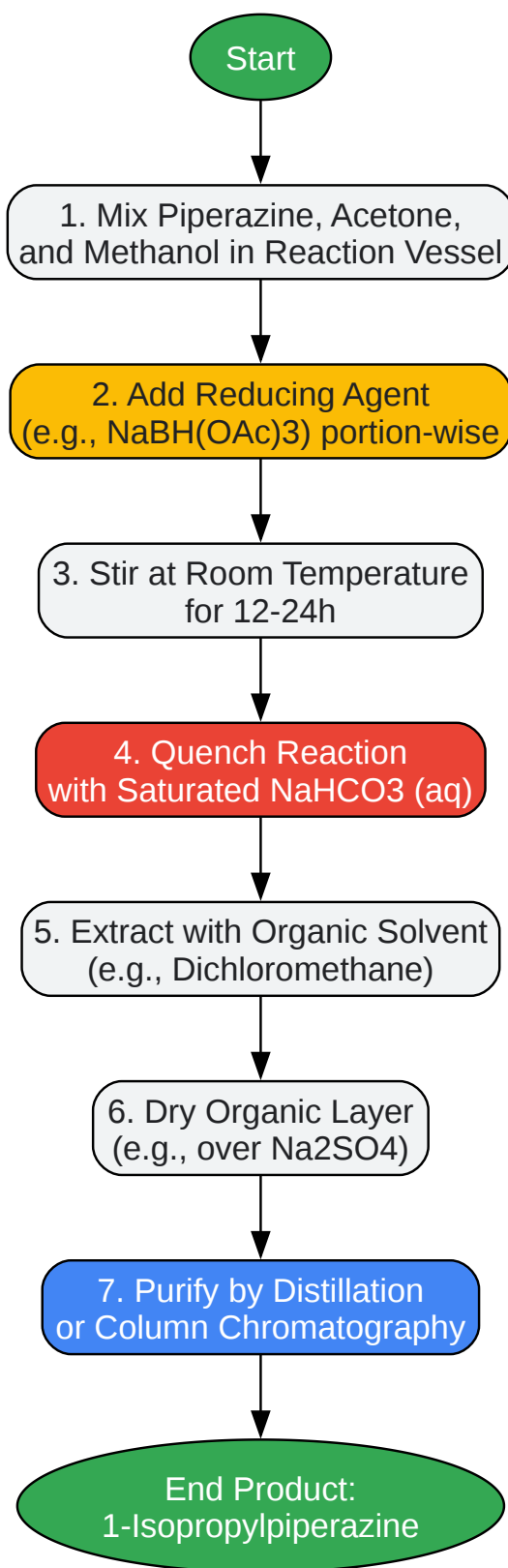
Descriptor	Value	Source(s)
XLogP3	0.4	[1]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bond Count	1	[5]
Topological Polar Surface Area	15.3 Å ²	[1][5]
Complexity	75	[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of **1-isopropylpiperazine**, compiled from established chemical literature.

Synthesis Protocol: Reductive Amination

A common and efficient method for preparing monosubstituted piperazines is through the reductive amination of piperazine. This protocol outlines the synthesis of **1-isopropylpiperazine** from piperazine and acetone.



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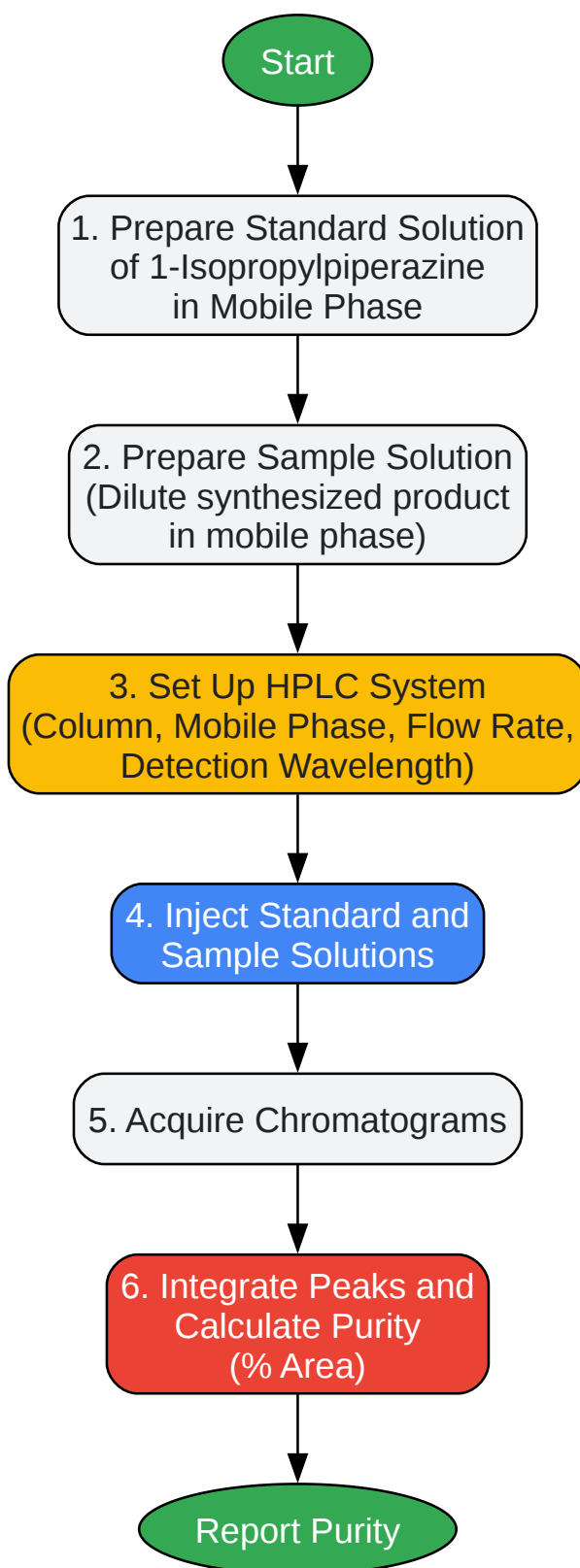
Fig. 2: Synthesis Workflow for 1-Isopropylpiperazine

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) and acetone (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
- **Reduction:** Cool the mixture in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN) (1.2 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
- **Reaction Progression:** Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield pure **1-isopropylpiperazine**.

Analytical Protocol: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of synthesized compounds. While piperazine itself lacks a strong chromophore, derivatization can be used for trace-level analysis.^[8] However, for purity assessment of the bulk material where concentration is high, direct UV detection at low wavelengths is often sufficient.



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Fig. 3: HPLC-UV Analytical Workflow

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
 - Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or diethylamine to improve peak shape), run in isocratic or gradient mode. A typical starting point could be 20:80 Acetonitrile:Water.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection Wavelength: 210 nm.
 - Column Temperature: 30 °C.
- Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve a reference standard of 1-**isopropylpiperazine** in the mobile phase to a concentration of approximately 1 mg/mL.
 - Sample Solution: Prepare the synthesized product in the same manner and at the same concentration as the standard solution.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Identify the peak corresponding to 1-**isopropylpiperazine** based on the retention time of the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Applications in Research and Development

1-Isopropylpiperazine is a key intermediate in the creation of more complex molecules.[2]

- **Pharmaceuticals:** It serves as a foundational scaffold for a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[2][9] The piperazine moiety is a common feature in drugs designed as antipsychotics, antidepressants, and antihistamines.
- **Agrochemicals:** It is also employed in the synthesis of novel pesticides and herbicides.[2]
- **Materials Science:** The compound can be used in the development of specialty polymers and as a stabilizing agent in cosmetic formulations.[2]

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References

- 1. 1-Isopropylpiperazine | C₇H₁₆N₂ | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 1-Isopropylpiperazine 97% | 4318-42-7 [sigmaaldrich.com]
- 5. 1-Isopropylpiperazine 98% CAS: 4318-42-7 - Manufacturer and Supplier | New Venture [nvchem.net]
- 6. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]
- 7. 1-Isopropylpiperazine CAS#: 4318-42-7 [chemicalbook.com]
- 8. jocpr.com [jocpr.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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